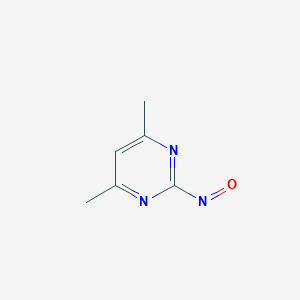

4,6-Dimethyl-2-nitrosopyrimidine

Description

Overview of Pyrimidine (B1678525) Chemistry and its Significance

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov This fundamental structure is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are integral components of nucleic acids, DNA, and RNA. researchgate.netjacsdirectory.commicrobenotes.com The pyrimidine scaffold is not only central to biological processes but also holds a privileged position in medicinal chemistry. researchgate.netnih.gov Its derivatives exhibit a vast spectrum of pharmacological activities, leading to their use in a wide array of therapeutic agents. nih.govnih.gov These include anticancer drugs like 5-fluorouracil, antiviral agents such as zidovudine, and antibacterial medications like trimethoprim. jacsdirectory.com Beyond medicine, pyrimidine derivatives have found applications in agriculture as pesticides and in materials science. research-nexus.netresearchgate.net

Contextualization of Nitrosopyrimidine Derivatives in Heterocyclic Chemistry

Within the broad family of pyrimidine derivatives, nitrosopyrimidines represent a significant subclass in heterocyclic chemistry. These compounds are characterized by the presence of a nitroso group (-N=O) attached to the pyrimidine ring. The introduction of the nitroso group can significantly influence the electronic properties and biological activity of the parent pyrimidine molecule. Nitrosopyrimidine derivatives are often key intermediates in the synthesis of other complex heterocyclic systems. For instance, they can be readily reduced to the corresponding amino derivatives, which are versatile building blocks for constructing fused pyrimidine systems. Some nitrosopyrimidine derivatives have been investigated for their potential as therapeutic agents, particularly as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. nih.gov

Research Trajectory and Scope for 4,6-Dimethyl-2-nitrosopyrimidine

The research focus on this compound stems from the broader interest in pyrimidine chemistry and the unique properties conferred by the nitroso group. While extensive research exists for various pyrimidine derivatives, the specific compound this compound appears to be a more specialized area of study. The trajectory of research likely involves its synthesis, characterization, and exploration of its reactivity as a potential precursor for more complex molecules. The scope of research for this particular compound would include detailed investigation of its chemical properties, spectroscopic analysis, and its utility as a synthon in organic synthesis. Further research could also explore its potential biological activities, building upon the known pharmacological profiles of other nitrosopyrimidine derivatives.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H7N3O |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

126382-54-5 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

4,6-dimethyl-2-nitrosopyrimidine |

InChI |

InChI=1S/C6H7N3O/c1-4-3-5(2)8-6(7-4)9-10/h3H,1-2H3 |

InChI Key |

JFOBHDWODYIOAO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)N=O)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=O)C |

Synonyms |

Pyrimidine, 4,6-dimethyl-2-nitroso- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Historical Approaches to Nitrosopyrimidine Synthesis

Historically, the synthesis of nitrosopyrimidines has been closely associated with the chemistry of aminopyrimidines. Early methods for introducing a nitroso group onto a pyrimidine (B1678525) ring often involved the direct nitrosation of an activated pyrimidine precursor. The foundational work on pyrimidine chemistry in the late 19th and early 20th centuries laid the groundwork for these transformations. One of the earliest and most common methods involved the use of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to nitrosate electron-rich pyrimidine rings, particularly those bearing amino or hydroxyl groups. These reactions were often carried out in aqueous acidic conditions. For instance, the nitrosation of 2,4,6-triaminopyrimidine (B127396) to produce its 5-nitroso derivative is a classic example of this approach. google.com These early methods, while effective, often required strongly acidic conditions and could lead to side reactions, highlighting the need for milder and more selective reagents that were developed later.

Synthesis of 4,6-Dimethyl-2-nitrosopyrimidine via Cyclization Reactions

The construction of the 4,6-dimethylpyrimidine (B31164) core is a critical first step towards the target molecule. Cyclization reactions, where acyclic precursors are condensed to form the heterocyclic ring, are the most common and versatile methods for this purpose.

Malonate derivatives, particularly diethyl malonate and its analogs, are key building blocks in pyrimidine synthesis. A general and widely applicable method involves the condensation of a 1,3-dicarbonyl compound with an amidine-containing reagent. For the synthesis of the 4,6-dimethylpyrimidine core, acetylacetone (B45752) (2,4-pentanedione) serves as the 1,3-dicarbonyl component.

A plausible synthetic route to a precursor of this compound starting from a malonate derivative could involve the initial nitration of diethyl malonate, followed by cyclization with thiourea (B124793) in the presence of a base like sodium ethoxide. acs.org This would yield a 2-mercapto-5-nitro-4,6-dihydroxypyrimidine intermediate. Subsequent methylation and chlorination steps could furnish a suitably functionalized pyrimidine ring for further manipulation. acs.org

A more direct approach to the 4,6-dimethylpyrimidine scaffold utilizes the condensation of acetylacetone with guanidine (B92328) salts in an alkaline medium. This reaction provides 2-amino-4,6-dimethylpyrimidine (B23340), a key precursor for the final nitrosation step. This method has been well-established and can be performed in aqueous alkaline solutions, offering an advantage over methods requiring anhydrous solvents. google.com

Table 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

| Starting Materials | Reagents | Product | Yield | Reference |

| Acetylacetone, Guanidine nitrate | Sodium carbonate, Water | 2-Amino-4,6-dimethylpyrimidine | High | google.com |

| Acetylacetone, Guanidine hydrochloride | Sodium carbonate, Water | 2-Amino-4,6-dimethylpyrimidine | High | google.com |

The most direct and likely route to this compound involves the nitrosation of a pre-formed 2-amino-4,6-dimethylpyrimidine. The amino group at the 2-position of the pyrimidine ring can be readily converted to a nitroso group under appropriate conditions.

The classical method for such a transformation would be the use of nitrous acid (HONO), generated in situ from sodium nitrite and a mineral acid like hydrochloric acid at low temperatures. However, more modern and often milder nitrosating agents are now commonly employed to improve selectivity and avoid harsh acidic conditions. Reagents such as isoamyl nitrite and tert-butyl nitrite have proven effective for the C-nitrosation of various aromatic and heteroaromatic amines. rsc.org The reaction of 2-amino-4,6-dimethylpyrimidine with such a nitrosating agent would be expected to yield the desired this compound.

Derivatization from Related Pyrimidine Scaffolds and Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that allows for the transformation of one functional group into another. This approach can be applied to the synthesis of this compound from other readily available pyrimidine derivatives.

For instance, a 2-chloro-4,6-dimethylpyrimidine (B132427) could potentially be a precursor. The chloro group at the 2-position is a good leaving group and can be displaced by various nucleophiles. While direct conversion to a nitroso group is not a standard transformation, a multi-step sequence could be envisioned. For example, displacement of the chloride with an appropriate nitrogen nucleophile, followed by oxidation or rearrangement, could potentially lead to the nitroso derivative. However, the direct nitrosation of the corresponding 2-amino derivative is a more straightforward and commonly employed strategy.

The concept of FGI is broad and encompasses a vast array of reactions, including oxidation, reduction, and substitution, which are fundamental to synthetic organic chemistry.

Green Chemistry Approaches and Sustainable Synthesis Protocols for Nitrosopyrimidines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrimidine synthesis, significant efforts have been made to develop more sustainable protocols.

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they allow for the construction of complex molecules in a single step from three or more reactants, thereby minimizing waste and improving atom economy. acs.orgnih.govbenthamdirect.comorganic-chemistry.orgbohrium.com Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach, liberating only hydrogen and water as byproducts. acs.orgbenthamdirect.comorganic-chemistry.org

For the nitrosation step, the use of reagents like tert-butyl nitrite under solvent-free conditions presents a greener alternative to traditional methods that use strong acids and generate significant waste. rsc.org Solvent-free reactions, often facilitated by microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.gov The reduction of nitroarenes to aromatic amines, a related transformation, has also seen the development of greener methods using recyclable catalysts and alternative hydrogen sources. acs.org While specific green protocols for this compound are not explicitly detailed in the literature, the application of these general principles, such as using solvent-free nitrosation or synthesizing the precursor via a multicomponent reaction, would represent a significant step towards a more sustainable synthesis.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of 4,6-Dimethyl-2-nitrosopyrimidine

The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that facilitates nucleophilic attack, particularly at the 2, 4, and 6-positions. In this compound, the 2-position is activated towards nucleophilic substitution.

Reactivity and Substitution Patterns of the Nitroso Group

The nitroso group (-NO) at the 2-position of the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While direct studies on this compound are limited, the behavior of similar substituted pyrimidines provides insight into its reactivity. For instance, the N-nitroso group has been utilized to activate chloropyrimidines towards nucleophilic substitution by amines, suggesting that the nitroso group itself can be a target for displacement. thieme-connect.com The reaction of 2,4-halopyrimidines with nucleophiles generally leads to the selective displacement of the halide at the 4-position. stackexchange.com However, in the case of 2-substituted pyrimidines, the reactivity at this position is significant.

The reactivity of the nitroso group is comparable to other leaving groups, and its displacement by various nucleophiles can lead to a range of 2-substituted 4,6-dimethylpyrimidine (B31164) derivatives. The general mechanism involves the formation of a Meisenheimer-like intermediate, a negatively charged species where the nucleophile has added to the pyrimidine ring, followed by the departure of the nitroso group.

Nucleophilic Attack on the Pyrimidine Ring Positions

Nucleophilic attack on the pyrimidine ring of this compound is predominantly directed at the 2-position, which is occupied by the nitroso group. The electron-withdrawing nature of the two ring nitrogen atoms makes the carbon atoms of the ring electrophilic. The positions are generally activated in the order 4 > 6 > 2 > 5 for nucleophilic attack. However, the presence of the nitroso group at the C-2 position makes it the primary site for substitution.

Studies on related pyrimidine systems, such as the reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) with hydroquinone (B1673460) derivatives, demonstrate the susceptibility of the 2-position to nucleophilic attack. electrochemsci.orgresearchgate.net In these reactions, the thiol group at the 2-position is displaced, highlighting the reactivity of this site.

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to its π-deficient nature. The ring nitrogens deactivate the system towards attack by electrophiles. However, the presence of electron-donating substituents, such as the two methyl groups in this compound, can increase the electron density of the ring, making electrophilic substitution more feasible.

Redox Chemistry of the Nitroso Functionality

The nitroso group is redox-active and can undergo both reduction and oxidation reactions, leading to a variety of important pyrimidine derivatives.

Reduction Reactions to Amino-pyrimidines

The reduction of the nitroso group to an amino group is a synthetically valuable transformation. This reaction converts this compound into 2-amino-4,6-dimethylpyrimidine (B23340), a compound with significant biological and pharmaceutical applications.

Various reducing agents can be employed for this purpose. The catalytic hydrogenation of aromatic nitro compounds to amines is a common method, often utilizing catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com Other methods include the use of metals like iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com The reduction of aromatic nitro compounds can proceed through a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632) and finally to the amine. orientjchem.orgmdpi.com

The general pathway for the reduction of a nitroso group to an amine involves a two-electron reduction to form a hydroxylamine intermediate, which is then further reduced by another two electrons to yield the corresponding amine.

Oxidation Pathways and Formation of Related Species

The nitroso group can be oxidized to a nitro group (-NO₂). This transformation can be achieved using various oxidizing agents. For instance, ozone has been shown to be an effective reagent for the oxidation of aliphatic nitroso compounds to their corresponding nitro derivatives. google.com The oxidation of C-nitroso compounds can also be a competing reaction during their synthesis, indicating their susceptibility to oxidation. acs.orgnih.gov

Tautomerism and Isomerization Phenomena in Nitrosopyrimidine Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a well-documented phenomenon in heterocyclic chemistry, and nitrosopyrimidines are no exception. wikipedia.orgyoutube.com The presence of the nitroso group (—N=O) attached to the pyrimidine ring at the 2-position introduces the possibility of nitroso-oxime tautomerism. scienceinfo.com

In the case of this compound, the primary tautomeric equilibrium is anticipated to be between the nitroso form and the corresponding quinone-oxime form. In the nitroso tautomer, the nitroso group is directly attached to the pyrinidine ring. The oxime tautomer, on the other hand, would exist as a pyrimidine-2-one with an exocyclic oxime functionality.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic effects of other substituents on the pyrimidine ring. youtube.com The two methyl groups at the 4- and 6-positions of the pyrimidine ring are electron-donating. This electronic contribution can influence the relative stabilities of the tautomeric forms. It is generally understood that electron-donating groups can impact the electron density distribution within the heterocyclic ring, which in turn can affect the proton transfer involved in tautomerization. nih.gov

Isomerization in this compound can also encompass rotational isomerism around the C2—N bond of the nitroso group. The planarity of the system and the potential for steric hindrance between the nitroso group and the adjacent nitrogen atom of the pyrimidine ring can lead to distinct rotational isomers with different energy levels.

Furthermore, in the broader context of substituted pyrimidines, isomerization can also refer to ring-opening and ring-closing reactions, which can lead to the formation of different heterocyclic systems under specific reaction conditions. wur.nlnih.gov While less common for the nitroso-substituted pyrimidines under normal conditions, such transformations highlight the dynamic nature of the pyrimidine core.

Reaction Kinetics and Thermodynamics in this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and equilibria of chemical transformations. For this compound, these parameters are crucial for understanding its stability, reactivity, and potential transformation pathways. Due to a scarcity of specific experimental data for this exact compound, the following discussion is based on general principles and data from analogous pyrimidine systems.

The isomerization between the nitroso and oxime tautomers is a reversible process, and its equilibrium constant (KT) is a key thermodynamic parameter. The Gibbs free energy change (ΔG°) for this tautomerization is related to KT and indicates which tautomer is more stable under given conditions. The enthalpy change (ΔH°) reflects the difference in bond energies between the two forms, while the entropy change (ΔS°) relates to the change in disorder. rsc.orgnih.gov

Transformations of the nitroso group itself, such as reduction to an amino group or oxidation to a nitro group, are also governed by kinetic and thermodynamic factors. The rates of these reactions will depend on the concentration of reactants, temperature, and the presence of catalysts. The activation energy (Ea) for a particular transformation is a critical kinetic parameter that determines the temperature sensitivity of the reaction rate.

The following interactive data tables provide representative thermodynamic and kinetic data for transformations relevant to substituted pyrimidines. It is important to note that these values are for analogous systems and serve to illustrate the principles governing the reactivity of this compound.

Table 1: Representative Thermodynamic Data for Isomerization of a Substituted Pyrimidine

This table presents hypothetical thermodynamic data for the isomerization of a substituted pyrimidine, illustrating the energy changes involved in such transformations. mdpi.comscilit.com

| Parameter | Value | Units |

| Enthalpy Change (ΔH°) | -15 | kJ/mol |

| Entropy Change (ΔS°) | -40 | J/(mol·K) |

| Gibbs Free Energy Change (ΔG° at 298 K) | -3.08 | kJ/mol |

| Equilibrium Constant (Keq at 298 K) | 3.48 | - |

Table 2: Representative Kinetic Data for a Transformation of a Substituted Pyrimidine

This table provides hypothetical kinetic data for a first-order transformation of a substituted pyrimidine, showcasing the parameters that dictate the reaction rate.

| Parameter | Value | Units |

| Rate Constant (k at 298 K) | 2.5 x 10-4 | s-1 |

| Activation Energy (Ea) | 75 | kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 1011 | s-1 |

| Half-life (t1/2 at 298 K) | 2772 | s |

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For 4,6-dimethyl-2-nitrosopyrimidine, the spectra would be characterized by vibrations of the pyrimidine (B1678525) ring, the methyl groups, and the distinctive nitroso group.

Key expected vibrational modes would include:

C-H stretching vibrations of the methyl groups, typically observed in the 2950-3000 cm⁻¹ region.

Aromatic C-H stretching from the pyrimidine ring proton, expected around 3000-3100 cm⁻¹. core.ac.uk

C=N and C=C ring stretching vibrations of the pyrimidine ring, which would appear in the 1400-1600 cm⁻¹ range.

N=O stretching vibration of the nitroso group is a key diagnostic peak. For C-nitroso compounds, this band is typically found in the 1500-1600 cm⁻¹ region.

CH₃ deformation vibrations would be present around 1375-1450 cm⁻¹.

Ring breathing modes and other skeletal vibrations would be observed at lower frequencies.

Comparative analysis with related molecules like 2-amino-4,6-dimethylpyrimidine (B23340) can provide a foundational understanding of the pyrimidine ring and methyl group vibrations. ijera.comnih.gov However, the precise frequencies for this compound would be influenced by the strong electron-withdrawing nature of the nitroso group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR would provide critical data for this compound.

¹H NMR:

A singlet for the C5-proton of the pyrimidine ring. Its chemical shift would be significantly influenced by the electronic effects of the two nitrogen atoms and the nitroso group.

A singlet for the six equivalent protons of the two methyl groups at positions 4 and 6.

¹³C NMR:

Distinct signals for the different carbon atoms in the pyrimidine ring (C2, C4/C6, and C5). The C2 carbon, being directly attached to the nitroso group, would show a characteristic chemical shift.

A signal for the methyl carbons.

Data from related compounds such as 4,6-dimethylpyrimidine (B31164) and its derivatives can offer a reference point for the expected chemical shifts. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring and the nitroso group in this compound constitute the primary chromophores. The spectrum would be expected to show absorptions corresponding to:

π → π transitions* associated with the pyrimidine ring, typically at shorter wavelengths.

n → π transitions* involving the non-bonding electrons of the nitrogen atoms in the ring and the nitroso group. The n → π* transition of the nitroso group is particularly characteristic and often appears as a weak absorption at longer wavelengths in the visible region, which would be responsible for the color of the compound.

The exact absorption maxima (λ_max) and molar absorptivity (ε) values are not documented in the available literature for this specific compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, analysis of related pyrimidine structures provides a framework for what to expect. researchgate.netscribd.com

The crystal packing of this compound would likely be governed by a combination of intermolecular forces, including:

Dipole-dipole interactions arising from the polar nitroso group.

π-π stacking between the pyrimidine rings of adjacent molecules.

C-H···N and C-H···O hydrogen bonds , where the methyl and pyrimidine C-H groups act as donors and the nitrogen atoms of the ring and the oxygen of the nitroso group act as acceptors.

X-ray crystallography would reveal the conformation of the molecule in the solid state, including the planarity of the pyrimidine ring and the orientation of the nitroso and methyl groups relative to the ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₇N₃O), the molecular ion peak [M]⁺ would be expected at m/z 137.

The fragmentation pattern would likely involve:

Loss of the nitroso group (•NO) , leading to a fragment at m/z 107.

Loss of a methyl radical (•CH₃) , resulting in a fragment at m/z 122.

Cleavage of the pyrimidine ring , leading to various smaller charged fragments.

Loss of carbon monoxide (CO) or nitrogen (N₂) are also possible fragmentation pathways for heterocyclic compounds.

Analysis of the mass spectra of related pyrimidines can aid in interpreting the fragmentation pathways. nist.govnist.gov

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations of Conformational Landscapes

While quantum calculations often focus on static structures, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformations and their relative stabilities. worktribe.com For complex systems, combining classical MD with quantum mechanics (QM/MM) or using ab initio MD can be particularly powerful. worktribe.com

In studies of related nitrosopyrimidines, Path Integral Molecular Dynamics (PIMD) coupled with DFT has been employed to account for nuclear quantum effects, such as zero-point vibrations and tunneling. These simulations revealed that such effects lead to significant delocalization of hydrogen atoms in intramolecular hydrogen bonds, a phenomenon missed by static geometry optimizations. Applying MD simulations to 4,6-Dimethyl-2-nitrosopyrimidine would allow for the characterization of its flexibility, the conformational preferences of its dimethyl and nitroso groups, and its dynamic interactions with solvent molecules or biological receptors.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations, for example, are routinely used to compute the vibrational frequencies found in infrared and Raman spectra. rsc.org

A significant application is the prediction of NMR chemical shifts. For a 5-nitrosopyrimidine (B66288) derivative, static DFT calculations alone were insufficient to accurately predict the ¹⁵N NMR chemical shift difference between its two rotamers. worktribe.com However, when PIMD simulations were used to account for the dynamic effects of hydrogen bond vibrations, the calculated chemical shifts showed much better agreement with experimental values. worktribe.com The simulations demonstrated that properties like N-H bond distances and C-N-H valence angles significantly influence the nitrogen shielding. This approach could be used to predict the ¹H, ¹³C, and ¹⁵N NMR spectra of this compound and understand how its structural dynamics influence these spectroscopic signatures.

Table 2: Predicted vs. Experimental Deuterium Isotope Effects on ¹⁵N NMR Chemical Shifts in a 5-Nitrosopyrimidine Derivative Note: This table illustrates the power of combining PIMD with DFT for spectroscopic prediction on a related compound.

| Rotamer | Predicted Isotope Effect (ppm) | Experimental Isotope Effect (ppm) |

| Rotamer 1A | 4.9 | 3.3 |

| Rotamer 1B | 1.6 | 1.1 |

| Source: Data from a study on a 5-nitrosopyrimidine derivative. |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. While specific studies on the reaction pathways involving this compound are not detailed in the available literature, standard computational techniques could be applied. These methods would involve locating transition state geometries and calculating their energies to predict the feasibility and kinetics of potential reactions, such as metabolic transformations or synthetic modifications.

In Silico Studies of Molecular Interactions and Recognition

In silico studies are crucial for drug discovery and molecular biology, providing insights into how a molecule like this compound might interact with a biological target. Techniques such as molecular docking predict the preferred orientation of a ligand when bound to a receptor, while more advanced calculations can estimate the binding affinity.

A computational study on nitrosopyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2) highlights this approach. The research combined dynamic simulations with ab initio DFT calculations to compute the binding energies of inhibitors to the ATP binding pocket. The analysis revealed that a static view of hydrogen bonds was insufficient; electronic structure calculations were necessary to account for the screening effect of water molecules, and dynamic simulations showed the profound impact of the motion of key amino acid residues (E81, L83, D86) on binding. Similar in silico modeling of this compound could identify potential biological targets and elucidate the specific intermolecular forces—such as hydrogen bonds, and van der Waals interactions—that govern its molecular recognition.

Table 3: Illustrative Calculated Binding and Solvation Energies for CDK2 Inhibitors Note: This data for related inhibitors illustrates how computational methods are used to analyze molecular interactions and predict potency.

| Inhibitor | Binding Energy (ΔEg) (kcal/mol) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

| NU2058 | -20.6 | -14.6 |

| NU6027 (nitrosopyrimidine) | -23.1 | -15.8 |

| NU6102 | -29.2 | -19.9 |

| Source: Adapted from a study on CDK2 inhibitors. |

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical directional interactions in crystal engineering, profoundly influencing molecular packing. nih.gov In the case of this compound, the molecule lacks classical hydrogen bond donors like O-H or N-H groups. However, it can participate in weaker C-H···O and C-H···N hydrogen bonds, where the methyl groups act as donors and the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the nitroso group serve as acceptors.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these weak hydrogen bonds. researchgate.net The Atoms in Molecules (AIM) theory can further quantify the strength and nature of these interactions by analyzing the electron density at bond critical points. nih.gov For this compound, several potential hydrogen bonding motifs can be envisioned, leading to the formation of complex networks. The pyrimidine ring offers two nitrogen atoms as potential hydrogen bond acceptors. The nitroso group provides an additional acceptor site at the oxygen atom. The methyl groups at positions 4 and 6 of the pyrimidine ring provide the C-H donors.

Table 1: Predicted Hydrogen Bond Parameters for this compound Dimers (Illustrative)

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Predicted Energy (kcal/mol) |

| C-H···N | Methyl C-H | Pyrimidine N | 2.2 - 2.6 | 140 - 170 | -1.5 to -3.0 |

| C-H···O | Methyl C-H | Nitroso O | 2.3 - 2.7 | 130 - 160 | -1.0 to -2.5 |

Note: The data in this table is illustrative and based on typical values for similar interactions found in the literature. Specific experimental or computational data for this compound is required for precise values.

π-Stacking Interactions

Aromatic and heteroaromatic rings, such as the pyrimidine ring in this compound, can engage in π-stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures and play a significant role in the properties of materials. mdpi.com The presence of methyl groups on the pyrimidine ring can influence these interactions. Studies on methylated pyrimidines have shown that methyl substitution increases the molecular polarizability, which in turn enhances base stacking interactions. nih.gov

Computational models can predict the geometry and energy of π-stacking arrangements, which are typically parallel-displaced or T-shaped. For this compound, parallel-displaced stacking of the pyrimidine rings is expected to be a significant feature of its solid-state structure. The centroid-to-centroid distance in such stacked dimers is a key parameter, typically falling in the range of 3.3 to 3.8 Å. The substitution pattern, including the nitroso group, will modulate the electrostatic potential of the aromatic ring, influencing the preferred stacking geometry and interaction energy. The interplay between π-stacking and hydrogen bonding will ultimately determine the three-dimensional supramolecular architecture. nih.gov

Table 2: Predicted π-Stacking Parameters for this compound Dimers (Illustrative)

| Interaction Geometry | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Predicted Energy (kcal/mol) |

| Parallel-Displaced | 3.4 - 3.8 | 0 - 10 | -2.0 to -5.0 |

| T-shaped | 4.5 - 5.5 | ~90 | -1.0 to -2.5 |

Note: The data in this table is illustrative and based on typical values for similar interactions found in the literature. Specific experimental or computational data for this compound is required for precise values.

Lone Pair–π Interactions

A more subtle but significant non-covalent interaction is the lone pair–π (lp–π) interaction, which involves the interaction of a lone pair of electrons with the π-system of an aromatic ring. rsc.org In the context of this compound, the oxygen atom of the nitroso group possesses lone pairs that can interact with the π-cloud of an adjacent pyrimidine ring.

Table 3: Predicted Lone Pair–π Interaction Parameters for this compound (Illustrative)

| Interacting Atoms | Distance (Å) (O to ring centroid) | Angle (°) (O-centroid-plane) | Predicted Energy (kcal/mol) |

| Nitroso O ··· Pyrimidine Ring | 3.0 - 3.5 | ~90 | -0.5 to -1.5 |

Note: The data in this table is illustrative and based on typical values for similar interactions found in the literature. Specific experimental or computational data for this compound is required for precise values.

Applications As Chemical Intermediates and Precursors

Role in the Synthesis of Functionalized Pyrimidine (B1678525) Derivatives

The substitution pattern on the pyrimidine ring dictates its reactivity and subsequent application. For instance, related dimethylpyrimidine derivatives serve as foundational materials for a variety of more complex pyrimidine structures. A notable example is the use of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride to synthesize a series of novel S-substituted derivatives, including bi- and tricyclic heterosystems. researchgate.netresearchgate.net This highlights the role of functionalized dimethylpyrimidines as versatile platforms for creating diverse molecular architectures.

The synthesis of 2-amino-4,6-dimethylpyrimidine (B23340) is another key transformation, often achieved by reacting a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.comsemanticscholar.org This amino-substituted pyrimidine is a principal intermediate in the production of sulfonamides, such as sulfamethazine. google.com Furthermore, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine through selective palladium-catalyzed cross-coupling reactions, demonstrating a method to introduce various functional groups at the C-4 and C-6 positions. nih.gov

Precursors for Diverse Nitrogen-Containing Heterocycles

Pyrimidine derivatives are not only valuable as standalone functional molecules but also as precursors for a diverse range of other nitrogen-containing heterocycles. google.commdpi.com The inherent reactivity of the pyrimidine core allows for ring-transformation reactions and the construction of fused heterocyclic systems. For instance, 4,6-dimethylpyrimidine-2-thiol has been used to create bi- and tricyclic systems that combine pyrimidine with other heterocyclic rings like pyrazole. researchgate.net These complex structures are of interest for their potential biological activities. The synthesis of spiro[furo[2,3-d]-pyrimidine]pyrimidine derivatives further illustrates the utility of pyrimidines in constructing intricate, multi-ring systems. researchgate.net

The broad family of sulfur-nitrogen heterocycles, which includes certain pyrimidine derivatives, is a significant area of research due to their unique structures and biological activities. researchgate.net These compounds play a role in the development of new materials and pharmaceuticals.

| Precursor Pyrimidine Derivative | Resulting Heterocyclic System |

| 4,6-dimethylpyrimidine-2-thiol | Bi- and tricyclic heterosystems with pyrazole |

| General Pyrimidines | Spiro[furo[2,3-d]-pyrimidine]pyrimidines |

| General Pyrimidines | Fused heterocyclic systems |

Applications in Complex Organic Molecule Synthesis, including Pharmaceutical Intermediates

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, often relies on the use of heterocyclic intermediates. arborpharmchem.com Pyrimidine derivatives are central to this field. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) is a crucial intermediate in the synthesis of many sulfonylurea herbicides. nist.gov Similarly, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine is a key intermediate in the preparation of bioactive compounds for pharmaceutical and agrochemical uses. researchgate.net

The synthesis of 2-amino-4,6-diarylpyrimidines from chalcone (B49325) precursors is another area of active research, with the resulting compounds being investigated for their potential therapeutic applications. ajol.info The adaptability of the pyrimidine core allows for the creation of a vast library of compounds with diverse biological activities.

| Pyrimidine Intermediate | Application |

| 2-amino-4,6-dimethoxypyrimidine | Synthesis of sulfonylurea herbicides |

| 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | Preparation of bioactive compounds |

| 2-amino-4,6-diarylpyrimidines | Investigated for therapeutic applications |

| 2-amino-4,6-dimethylpyrimidine | Intermediate for sulfamethazine |

Material Science Applications: Precursors for Energetic Materials

While there is no specific information linking 4,6-Dimethyl-2-nitrosopyrimidine to energetic materials, the synthesis of nitrogen-rich heterocyclic compounds is a major focus in the development of high-energy-density materials. The goal is to create molecules with a high heat of formation, good density, and a favorable oxygen balance.

The synthesis of compounds like 4,6-dichloro-2-methylthio-5-nitropyrimidine, which involves nitration and cyclization steps, is indicative of the types of synthetic pathways used to create energetic precursors. google.com Although not directly related to the title compound, this demonstrates the general approach of incorporating nitro groups and building heterocyclic structures to achieve desired energetic properties.

Conclusion and Future Perspectives

Unresolved Challenges and Open Questions in Nitrosopyrimidine Chemistry

Despite the progress, the broader field of nitrosopyrimidine chemistry faces several unresolved challenges and open questions that hinder its full potential.

Key Unresolved Challenges:

| Challenge | Description |

| Selective Synthesis | Developing synthetic routes that allow for the precise and selective introduction of the nitroso group at specific positions on the pyrimidine (B1678525) ring, especially in the presence of other functional groups, remains a significant hurdle. |

| Stability and Handling | Nitroso compounds can be reactive and potentially unstable, posing challenges for their synthesis, purification, and long-term storage. Understanding the stability of various nitrosopyrimidines under different conditions is crucial. |

| Mechanism of Action | For bioactive nitrosopyrimidines, the exact molecular mechanisms of action are often not fully elucidated. A deeper understanding is needed to optimize their therapeutic effects and minimize potential off-target interactions. |

| Structure-Activity Relationship (SAR) | While initial SAR studies have been conducted, a comprehensive understanding of how different substituents on the pyrimidine ring influence biological activity is still lacking. nih.gov This knowledge is essential for the rational design of new derivatives with improved properties. |

A significant open question revolves around the full spectrum of biological activities for diverse nitrosopyrimidine structures. The current focus has been narrow, and a systematic exploration could uncover novel therapeutic applications. Furthermore, the fundamental chemical reactivity of the C-nitroso group on the pyrimidine ring is an area ripe for more detailed mechanistic studies.

Emerging Research Directions in Synthetic Methodology and Advanced Characterization

To address the existing challenges, researchers are exploring innovative synthetic and analytical techniques.

Synthetic Methodology: The development of more efficient and selective synthetic methods is a key focus. Modern organic synthesis techniques are being increasingly applied to heterocyclic compounds.

Novel Methodologies: Emerging strategies like reconstructive methodology, which involves the transformation and re-cyclization of heterocyclic systems, offer new pathways to complex pyrimidine structures. mdpi.com

Modern Catalysis: The application of advanced catalytic systems, including biocatalysis and photoredox catalysis, holds promise for milder and more selective nitrosation and functionalization reactions.

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic routes that reduce waste and avoid hazardous reagents.

Combinatorial Chemistry: High-throughput synthesis and combinatorial chemistry approaches can accelerate the discovery of new bioactive pyrimidine derivatives by creating large libraries of compounds for screening. nih.gov

Advanced Characterization: A deeper understanding of the structural and electronic properties of nitrosopyrimidines is being facilitated by sophisticated analytical techniques.

Spectroscopic and Spectrometric Methods: Comprehensive analysis using 2D NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential for unambiguous structure elucidation. mdpi.com

Computational Chemistry: The use of computational modeling and density functional theory (DFT) is becoming increasingly vital for predicting molecular geometries, electronic properties, and reactivity, thereby guiding synthetic efforts and helping to interpret experimental results. nih.gov

Potential for Further Development in Novel Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives continue to show promise in a wide array of new applications. nih.govmdpi.com While the specific applications of 4,6-Dimethyl-2-nitrosopyrimidine are yet to be explored, the broader class of pyrimidines provides a clear indication of its potential.

Potential Application Areas:

| Application Area | Description | Supporting Evidence for Pyrimidine Derivatives |

| Antimicrobial Agents | Development of new antibiotics to combat drug-resistant bacteria. | Nitrosopyrimidines have shown significant antibacterial activity. nih.gov |

| Anticancer Therapeutics | Targeting various pathways involved in cancer progression, such as protein kinases (e.g., EGFR, CDK4/6) and microtubules. nih.govmdpi.com | Numerous pyrimidine-based drugs are used as anticancer agents (e.g., Gefitinib, Ibrutinib). mdpi.com |

| Agrochemicals | Use as herbicides, fungicides, or plant growth regulators. | Related 4,6-dimethylpyrimidine (B31164) derivatives have shown herbicidal activity. |

| Materials Science | Development of functional materials such as organic light-emitting diodes (OLEDs), dyes, and fluorescent sensors. mdpi.com | Pyrimidine derivatives have been investigated for their use in optoelectronics and as bioimaging agents. mdpi.com |

The future development of this compound and its analogs will depend on systematic investigation. By leveraging advanced synthetic methods and a deeper understanding of their structure-property relationships, it is possible to unlock their potential in medicine, agriculture, and materials science. The journey from a specific chemical compound to a valuable application is long, but the foundational knowledge within pyrimidine chemistry provides a promising roadmap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.